molecular formula C10H17Cl2N7 B1404881 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride CAS No. 1351619-32-3

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Cat. No. B1404881
CAS RN: 1351619-32-3
M. Wt: 306.19 g/mol
InChI Key: WWMPNPTWIVPYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The triazole-pyrimidine hybrid structure of this compound has shown promise in protecting neuronal function and structure, which is vital for slowing disease progression and reducing neuronal death .

Anti-neuroinflammatory Agent

Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has demonstrated significant anti-neuroinflammatory properties . It inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells, which are key players in neuroinflammation .

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer properties. This compound, with its triazole-pyrimidine hybrid structure, has been tested against various cancer cell lines. It has shown inhibitory effects on cell growth, which suggests potential applications in cancer treatment .

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives makes them valuable in the development of new antibiotics. This compound’s structure could be leveraged to create novel antimicrobial agents that combat resistant strains of bacteria and other pathogens .

Antioxidant Properties

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating this stress. The compound’s potential antioxidant properties could be harnessed in therapeutic applications to protect cells from oxidative damage .

Drug Discovery and Medicinal Chemistry

Due to its versatile structure, this compound is a valuable tool in drug discovery and medicinal chemistry. It can serve as a scaffold for developing new drugs with improved efficacy and reduced side effects.

Biotechnology Research

In biotechnology, the compound could be used in the study of enzyme inhibition, receptor binding, and other biochemical pathways. Its unique structure allows for the exploration of new biotechnological applications.

Synthesis of Novel Compounds

The compound serves as a starting point for the synthesis of a wide range of novel compounds. Researchers can modify its structure to create new molecules with desired properties for various scientific applications .

properties

IUPAC Name

3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMPNPTWIVPYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 3
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 5
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 6
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.